molecular formula C8H10N2O3 B1465224 Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate CAS No. 1353499-28-1

Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate

Cat. No. B1465224
M. Wt: 182.18 g/mol
InChI Key: VKYOMASQLXPBAN-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate (M6M5M4PC) is a versatile organic compound with a wide range of applications in the scientific research field. It is a small molecule with a molecular weight of 134.14 g/mol and is composed of three carbon atoms, four hydrogen atoms, two nitrogen atoms, and one oxygen atom. M6M5M4PC is a colorless liquid with a boiling point of 294°C, a melting point of -14°C, and a density of 1.08 g/mL.

Scientific Research Applications

Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate has a wide range of applications in the scientific research field. It is used as a raw material for the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of polyurethanes.

Mechanism Of Action

Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate is an organic compound with a wide range of applications in the scientific research field. It is used as a raw material for the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of polyurethanes.

Biochemical And Physiological Effects

Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate has been studied for its potential biochemical and physiological effects. In vitro studies have shown that Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate is an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate has been shown to have an inhibitory effect on the growth of several human cancer cell lines.

Advantages And Limitations For Lab Experiments

Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a wide range of applications in the scientific research field. However, there are some limitations for its use in laboratory experiments. It is highly volatile and has a low boiling point, which can make it difficult to store and handle. In addition, it is a strong acid, which can be corrosive and hazardous to work with.

Future Directions

Given the wide range of applications of Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate in the scientific research field, there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential use as a reagent in organic synthesis, a catalyst in the synthesis of polymers, and a reactant in the synthesis of polyurethanes. Additionally, research into the use of Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate as a drug delivery system could be explored, as well as its potential use as an antimicrobial agent. Finally, further research into the safety and toxicity of Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate could be conducted.

properties

IUPAC Name

methyl 6-methoxy-5-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-6(8(11)13-3)9-4-10-7(5)12-2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYOMASQLXPBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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